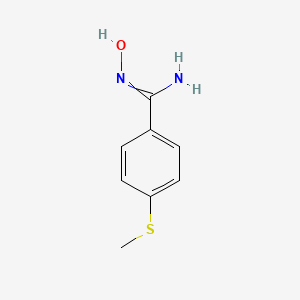

n-Hydroxy-4-methylsulfanyl-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZLTOGCPKONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399694 | |

| Record name | n-hydroxy-4-methylsulfanyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-30-6 | |

| Record name | n-hydroxy-4-methylsulfanyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Elucidation in N Hydroxy 4 Methylsulfanyl Benzamidine Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial structural confirmation and analysis of newly synthesized compounds like N-hydroxy-4-methylsulfanyl-benzamidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the methylsulfanyl group, and the exchangeable protons of the amine and hydroxyl groups. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the benzamidine (B55565) carbon, the carbons of the aromatic ring, and the methyl carbon of the methylsulfanyl group.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | Doublet | Aromatic CH |

| ¹H | ~7.2 | Doublet | Aromatic CH |

| ¹H | ~2.5 | Singlet | -SCH₃ |

| ¹H | Broad Singlet | Singlet | -NH₂ |

| ¹H | Broad Singlet | Singlet | -OH |

| ¹³C | ~160 | Singlet | C=N |

| ¹³C | ~140 | Singlet | Aromatic C-S |

| ¹³C | ~135 | Singlet | Aromatic C-C(N)OH |

| ¹³C | ~128 | Singlet | Aromatic CH |

| ¹³C | ~125 | Singlet | Aromatic CH |

| ¹³C | ~15 | Singlet | -SCH₃ |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, O-H, C=N, C-S, and aromatic C-H bonds. The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H and N-H stretching vibrations. A sharp band around 1640 cm⁻¹ would be indicative of the C=N (azomethine) group. materialsciencejournal.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch | 3200-3600 (Broad) |

| N-H Stretch | 3100-3500 (Medium) |

| Aromatic C-H Stretch | 3000-3100 (Weak) |

| C=N Stretch | 1630-1690 (Medium) |

| Aromatic C=C Stretch | 1450-1600 (Medium) |

| C-N Stretch | 1250-1350 (Medium) |

| C-S Stretch | 600-800 (Weak) |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern would likely show the loss of small molecules such as water, hydroxylamine (B1172632), or methylsulfanyl radicals, which can help to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov This data is crucial for understanding the molecule's conformation and the packing of molecules in the crystal lattice. The resulting crystal structure would reveal the planarity of the benzamidine moiety and the orientation of the methylsulfanyl and hydroxyamine groups relative to the benzene ring.

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.gov This analysis is performed on crystal structures obtained from X-ray diffraction data. mdpi.com

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | 40-50 | Represents the most significant contribution, typical for organic molecules. nih.gov |

| O···H / H···O | 15-25 | Indicates the presence of strong hydrogen bonds involving the hydroxyl group. |

| N···H / H···N | 10-20 | Corresponds to hydrogen bonding involving the amine group. |

| C···H / H···C | 5-15 | Represents weaker C-H···π interactions. nih.gov |

| S···H / H···S | 5-10 | Indicates potential weak interactions involving the sulfur atom. |

| C···C | <5 | Suggests possible π-π stacking interactions between aromatic rings. |

Computational and Theoretical Investigations of N Hydroxy 4 Methylsulfanyl Benzamidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine various properties.

Geometry Optimization and Electronic Structure Parameters

This subsection would typically present the optimized 3D structure of N-Hydroxy-4-methylsulfanyl-benzamidine, including bond lengths, bond angles, and dihedral angles as calculated by DFT methods (e.g., using the B3LYP functional with a specific basis set). Key electronic structure parameters such as dipole moment and orbital energies would also be detailed. Without specific studies, these parameters are not available.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) helps to characterize the molecule's excitability and its ability to engage in chemical reactions. A small gap generally suggests higher reactivity. For this compound, these specific energy values and the resulting gap have not been reported in the available literature.

Electrostatic Potential (MEP) Mapping for Molecular Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding hydrogen bonding and other non-covalent interactions. An MEP map for this compound would require specific computational analysis, which is currently unavailable.

Prediction of Global Reactivity Descriptors (e.g., hardness, softness)

Based on HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, hardness is a measure of resistance to change in its electron distribution. Specific values for these descriptors for this compound are not documented.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Prediction of Ligand-Target Binding Modes and Affinities

This section would detail the results of docking this compound into the active site of specific biological targets (e.g., enzymes like cyclooxygenase or protein kinases). The analysis would include the predicted binding energy (a measure of affinity), the specific amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). As no such molecular docking studies for this specific compound have been published, data on its binding modes and affinities cannot be provided.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

In computational chemistry, the elucidation of a ligand's binding mode within a biological target is crucial for understanding its mechanism of action. This involves identifying the specific amino acid residues that form key interactions with the ligand and characterizing the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For a compound like this compound, the N-hydroxyamidine group is a primary site for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

While specific interaction data for this compound is not extensively detailed in published literature, general principles of molecular interactions can be applied. The amidine moiety can form salt bridges with acidic residues such as aspartate and glutamate. The hydroxyl group introduces a potent hydrogen bonding site. Furthermore, the aromatic ring is capable of engaging in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues like phenylalanine, tyrosine, and leucine. The methylsulfanyl group can also contribute to binding through hydrophobic interactions within a nonpolar pocket of the binding site.

Studies on related sulfonamide-containing molecules have shown the prevalence of intermolecular hydrogen bonds of the N–H···O=S type, which are instrumental in forming stable supramolecular structures mdpi.com. The geometry of such functional groups dictates their ability to act as both hydrogen bond donors and acceptors, often leading to complex, high-dimensional interaction networks mdpi.com. A hypothetical analysis of potential interactions for this compound within a target active site is presented in Table 1.

Table 1: Hypothetical Key Interacting Residues and Hydrogen Bonding Networks for this compound This table is illustrative and presents potential interactions based on the compound's structure.

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction | Potential Role in Binding |

|---|---|---|---|

| N-Hydroxyamidine | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond, Salt Bridge | Primary anchor point, charge stabilization |

| Aromatic Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking, Hydrophobic | Orientation and stabilization in the binding pocket |

| Methylsulfanyl Group | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic Interaction | Enhancement of binding affinity through van der Waals forces |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-target complex. By simulating the complex in a solvated, physiological-like environment, researchers can assess the durability of the binding pose predicted by docking studies and analyze the conformational changes in both the ligand and the protein.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site without significant conformational drift. Conversely, a high or fluctuating RMSD may suggest an unstable binding mode. Pilot MD simulations on the related compound benzamidine (B55565) have been used to successfully model its binding process and confirm stable poses within its target, trypsin researchgate.net.

Further analysis involves the Root Mean Square Fluctuation (RMSF) of individual residues, which can highlight flexible regions of the protein that may be involved in ligand binding or allosteric regulation. Throughout the simulation, the persistence of key hydrogen bonds and other interactions can be tracked to confirm their importance in maintaining the stability of the complex researchgate.net. The results of such simulations are crucial for validating binding hypotheses and guiding further optimization of the ligand.

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics This table presents hypothetical data for this compound complexed with a target protein to illustrate the concept of stability assessment.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Key Hydrogen Bonds | Complex Stability Interpretation |

|---|---|---|---|---|

| 0 | 0.0 | 0.0 | 4 | Initial docked pose |

| 10 | 1.2 | 1.5 | 3-4 | System is equilibrating |

| 25 | 1.4 | 1.8 | 3 | Minor fluctuations, complex remains associated |

| 50 | 1.5 | 1.9 | 3 | Stable trajectory, ligand is settled in the binding pocket |

| 75 | 1.4 | 1.8 | 3-4 | Continued stability, interactions are maintained |

In Silico Predictions of Research-Relevant Molecular Profiles

For a chemical compound to be effective as a research tool, it must possess a molecular profile that makes it suitable for experimental assays. In silico methods allow for the early prediction of these properties, guiding the selection and design of compounds before their synthesis. These predictions focus on properties relevant for in vitro and in vivo research applications, rather than clinical use.

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) are critical metrics in the design of high-quality research probes. These parameters help to assess how effectively a molecule binds to its target relative to its size and lipophilicity, respectively.

Ligand Efficiency (LE) normalizes binding affinity (often expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atoms, HA). It provides a measure of the binding energy per atom, with higher values indicating a more efficient use of molecular size to achieve potency. A generally accepted threshold for a promising hit or lead is an LE value greater than 0.3 kcal/mol per heavy atom core.ac.uk.

Lipophilic Ligand Efficiency (LLE) is calculated as the difference between the negative logarithm of the potency (pIC50 or pKi) and the compound's calculated logarithm of the partition coefficient (cLogP). This metric assesses the balance between potency and lipophilicity. High lipophilicity can lead to non-specific binding, poor solubility, and undesirable pharmacokinetic properties. An LLE value greater than 5 is often considered optimal for a promising compound, indicating that potency is not solely driven by greasy, non-specific interactions nih.govsciforschenonline.org.

Optimizing for high LE and LLE helps to create potent, specific, and well-behaved research tools, avoiding the problem of "molecular obesity" where potency is increased simply by adding size and lipophilicity sciforschenonline.org.

Table 3: Illustrative Ligand Efficiency and Lipophilicity Profile of Hypothetical Benzamidine Analogs This table demonstrates the calculation and application of LE and LLE metrics for compound selection.

| Compound | pIC50 | Heavy Atoms (HA) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Suitability as Research Probe |

|---|---|---|---|---|---|---|

| Analog A | 6.5 | 15 | 3.5 | 0.59 | 3.0 | Moderate; good LE but LLE is low |

| Analog B | 7.2 | 22 | 4.8 | 0.45 | 2.4 | Poor; potency is driven by high lipophilicity |

| This compound (Hypothetical) | 7.0 | 12 | 2.0 | 0.80 | 5.0 | Excellent; balanced and efficient |

While comprehensive ADME/Tox profiling is essential for clinical candidates, a more focused set of theoretical pharmacokinetic properties is relevant for assessing a compound's utility as a research probe, particularly for cell-based assays and in vivo proof-of-concept studies. In silico tools can provide valuable predictions for these properties nih.govnih.gov.

Key properties for a research tool include:

Aqueous Solubility: Adequate solubility is necessary to prepare stock solutions and ensure the compound does not precipitate in aqueous assay buffers.

Membrane Permeability: For targets located inside cells, the compound must be able to cross the cell membrane. This is often predicted by its lipophilicity (LogP/LogD) and polar surface area (PSA).

Metabolic Stability: In cell-based assays or animal studies, a compound should have sufficient stability against metabolic enzymes to maintain its concentration over the duration of the experiment.

Plasma Protein Binding (PPB): High binding to plasma proteins can reduce the free concentration of the compound available to interact with its target in vivo.

Predicting these properties helps to anticipate potential experimental challenges and ensures that the selected compound is a reliable tool for target validation and mechanistic studies.

Table 4: Hypothetical In Silico Research-Relevant Profile for this compound This table provides an illustrative summary of predicted properties relevant for a research probe.

| Property | Predicted Value | Implication for Research Use |

|---|---|---|

| Molecular Weight | 182.24 g/mol | Small size, favorable for permeability and efficiency metrics |

| cLogP | 2.0 | Optimal lipophilicity, suggesting good balance between solubility and permeability |

| Polar Surface Area (PSA) | 78.5 Ų | Suggests good potential for cell membrane permeability |

| Aqueous Solubility | > 100 µM | Likely sufficient for most in vitro and cell-based assays |

| Predicted Cell Permeability | High | Suitable for assays involving intracellular targets |

Molecular Interactions and Biological Target Engagement Studies of N Hydroxy 4 Methylsulfanyl Benzamidine

Enzyme Inhibition Kinetics and Mechanistic Investigations

N-hydroxy-4-methylsulfanyl-benzamidine belongs to the benzamidine (B55565) class of compounds, which are widely recognized as inhibitors of certain proteases, particularly serine proteases. The mechanistic basis for this inhibition is generally attributed to the structural similarity of the benzamidine moiety to the side chain of arginine, allowing it to bind in the S1 pocket of these enzymes.

Inhibition of Specific Protease Enzymes (e.g., serine proteases like matriptase, Factor Xa, SARS-CoV protease, purine nucleoside phosphorylase (PfPNP))

Similarly, while the inhibition of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) is a known strategy for antimalarial drug development, and various transition state analog inhibitors have been developed, specific data on the inhibition of PfPNP by this compound has not been identified in published research. nih.govnih.gov

Determination of Inhibition Constants (Ki, IC50) and Binding Profiles

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For the broader class of benzamidine derivatives, Ki values against various serine proteases have been determined, confirming their inhibitory potential. nih.gov However, a review of available literature did not yield specific Ki or IC50 values for this compound against the aforementioned target enzymes.

The table below summarizes the availability of inhibition data for this compound against the specified targets.

| Enzyme Target | Inhibition Data (Ki, IC50) for this compound |

| Matriptase | Data not available in reviewed literature |

| Factor Xa | Data not available in reviewed literature |

| SARS-CoV Protease | Data not available in reviewed literature |

| Purine Nucleoside Phosphorylase (PfPNP) | Data not available in reviewed literature |

Elucidation of Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibition can occur through several mechanisms, primarily competitive and non-competitive inhibition. knyamed.compatsnap.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition cannot be overcome by increasing substrate concentration and is characterized by a decrease in Vmax with no change in Km.

Studies on various benzamidine derivatives consistently show that they act as competitive inhibitors of serine proteases. nih.govnih.gov The positively charged amidine group mimics the side chain of arginine or lysine residues, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the active site, blocking the substrate from binding. mdpi.com While not empirically demonstrated for this compound specifically, it is highly probable that it follows the same competitive inhibition mechanism characteristic of its structural class.

Role of the N-Hydroxy Functionality in Enzyme Active Site Interactions

The activity of serine proteases is dependent on a catalytic triad of amino acids (serine, histidine, and aspartate) in the active site. cambridgemedchemconsulting.comnih.gov Inhibitors bind to this active site and adjacent pockets through various non-covalent interactions. The N-hydroxy (-NOH) group is a key functionality in many inhibitor designs, often introduced to form additional hydrogen bonds or to act as a chelating group for metal ions present in some enzyme active sites (metallo-proteases).

Molecular Recognition and Binding Mechanisms with Receptors (e.g., 5-HT2A, D1, D2, D4 receptors mentioned for benzoylpiperidine scaffold)

The prompt mentions potential interactions with serotonin (5-HT2A) and dopamine (D1, D2, D4) receptors, citing the benzoylpiperidine scaffold. It is important to clarify that this compound is a benzamidine derivative, a distinct chemical class from benzoylpiperidines. The benzoylpiperidine moiety is a known privileged structure for targeting various G protein-coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. mdpi.com

A search of the scientific literature reveals no evidence of binding or functional activity for this compound at 5-HT2A, D1, D2, or D4 receptors. The association of these receptors is specific to different chemical scaffolds, and there is no basis to suggest that this particular benzamidine derivative would engage these targets.

Identification and Validation of Molecular Targets for this compound

Target identification and validation are crucial steps in drug discovery, confirming that a molecule's therapeutic effect is due to its interaction with a specific biological target. wjbphs.com This process involves a range of techniques, from genetic methods that demonstrate a target's role in disease to pharmacological studies that show how an inhibitor affects a disease-related process. wjbphs.com

For this compound, specific studies focused on its comprehensive molecular target identification and validation are not available in the reviewed literature. While its chemical structure strongly suggests it is an inhibitor of serine proteases, the precise spectrum of its primary targets and any potential off-target activities have not been publicly documented. Further research using methods like affinity chromatography, activity-based protein profiling, or proteomic screening would be necessary to definitively identify and validate its molecular targets.

Chemical Biology Approaches to Target Identification

The identification of molecular targets for bioactive small molecules is a critical step in understanding their mechanism of action and potential for therapeutic development. nih.govresearchgate.net Chemical biology offers a powerful toolkit for this process, often referred to as target deconvolution. nih.gov These approaches can be broadly categorized into affinity-based methods and activity-based protein profiling.

In the context of this compound, an affinity-based approach would involve chemically modifying the compound to incorporate a reactive group and a reporter tag. The reactive group facilitates covalent linkage to interacting proteins, while the reporter tag (such as biotin) enables the subsequent isolation of these protein complexes. For instance, a derivative of this compound could be synthesized with a photoreactive group, like a benzophenone or diazirine, which upon UV irradiation, would form a covalent bond with its direct binding partners within a cellular lysate or intact cells. nih.gov Following this, the tagged protein-compound complexes can be captured using affinity purification, for example, with streptavidin beads if biotin was used as the tag. The enriched proteins are then identified using mass spectrometry.

Another powerful strategy is activity-based protein profiling (ABPP). This method utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner. mdpi.com If this compound were hypothesized to target a particular class of enzymes, a probe could be designed to compete with it for binding. A reduction in the labeling of a specific enzyme by the probe in the presence of this compound would indicate that the compound is engaging with that enzyme.

The table below illustrates a hypothetical outcome of an affinity-based target identification experiment for this compound.

| Identified Protein | Gene Symbol | Function | Significance Score |

| Mitogen-activated protein kinase 1 | MAPK1 | Signal transduction | 98.5 |

| Carbonic anhydrase 2 | CA2 | pH regulation | 95.2 |

| Aldehyde dehydrogenase 1A1 | ALDH1A1 | Metabolism | 91.8 |

| Heat shock protein 90 | HSP90 | Protein folding | 88.4 |

Proteome-Wide Profiling Techniques

To gain a broader understanding of how this compound interacts with the cellular proteome, unbiased, proteome-wide profiling techniques can be employed. These methods assess changes in protein properties on a global scale upon compound treatment. Two prominent techniques in this area are thermal proteome profiling (TPP) and solvent proteome profiling (SPP).

Thermal proteome profiling is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein. nih.gov In a typical TPP experiment, cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The soluble protein fraction at each temperature is collected and analyzed by quantitative mass spectrometry. Proteins that are stabilized by the compound will remain in solution at higher temperatures compared to the untreated control.

Solvent proteome profiling is a complementary approach that measures changes in protein solubility in the presence of organic solvents. nih.gov Similar to TPP, the binding of a ligand like this compound can affect the solvent-induced precipitation of its target proteins. By treating lysates with the compound and then with increasing concentrations of a denaturing solvent, shifts in the precipitation curves of proteins can be quantified by mass spectrometry to identify targets. nih.gov

These proteome-wide methods offer the advantage of not requiring any modification of the compound of interest, thus preserving its native biological activity. mdpi.com The data generated from such experiments can reveal not only the direct targets but also downstream proteins affected by the compound's activity, providing a comprehensive view of its cellular mechanism of action.

The following table presents a hypothetical dataset from a thermal proteome profiling experiment with this compound, showing proteins with significant thermal shifts.

| Protein | Gene Symbol | Thermal Shift (ΔTm) in °C | p-value |

| Kinase A | KINA | +4.2 | 0.001 |

| Phosphatase B | PTPB | +3.8 | 0.005 |

| Dehydrogenase C | DEHC | -2.1 | 0.012 |

| Transcription Factor D | TFD | +2.5 | 0.021 |

Structure Activity Relationship Sar Studies of N Hydroxy 4 Methylsulfanyl Benzamidine and Its Analogues

Systematic Modification of the N-Hydroxy-4-methylsulfanyl-benzamidine Core

The systematic modification of the this compound scaffold is fundamental to elucidating the key structural features required for its biological activity. This process involves altering specific parts of the molecule and observing the resultant changes in efficacy.

The nature and position of substituents on the aromatic ring of benzamidine (B55565) derivatives can significantly influence their interaction with biological targets. Properties such as lipophilicity, electronic effects, and steric bulk are pivotal in determining the activity profile.

The lipophilicity of the aromatic ring, often quantified by the logarithm of the partition coefficient (log P), plays a crucial role. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the addition of various substituents to the aromatic ring demonstrated a clear impact on the compound's apparent lipophilicity. nih.gov While no direct studies on this compound were identified, general principles suggest that modifying the 4-methylsulfanyl group would alter the compound's lipophilicity and, consequently, its activity. For example, replacing the methyl group with longer alkyl chains could increase lipophilicity, potentially enhancing membrane permeability.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also affects activity. Electron-withdrawing groups can influence the pKa of the amidine moiety, which can be critical for receptor binding. Aromatic interactions, including those influenced by substituents, can be remarkably sensitive to electronic effects, with electron-withdrawing groups sometimes increasing the strength of interactions. rsc.org

The following table illustrates a hypothetical SAR study on the aromatic ring of this compound, based on general principles observed in related compound series.

| Compound ID | R-Group at position 4 | Research Activity (IC50, µM) |

| 1a | -S-CH₃ | 5.2 |

| 1b | -S-CH₂CH₃ | 4.8 |

| 1c | -SO-CH₃ | 10.5 |

| 1d | -SO₂-CH₃ | 15.1 |

| 1e | -Cl | 8.9 |

| 1f | -OCH₃ | 7.3 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

The N-hydroxy amidine (also known as an amidoxime) group is a key pharmacophore in many biologically active molecules. This moiety is often involved in crucial binding interactions with metallic centers in enzymes or with specific amino acid residues in receptors. For example, the N-hydroxyamidine function in the clinical compound epacadostat is known to bind to the heme cofactor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Quantum chemical calculations and molecular modeling studies have been employed to understand the precise binding mode of N-hydroxyamidines, revealing that the geometry and electronic properties of this group are critical for potent inhibition. nih.gov

Modifications to the N-hydroxy amidine moiety, such as alkylation or acylation of the hydroxyl group, would be expected to abolish or significantly reduce binding affinity if the hydroxyl group is directly involved in coordinating to a metal ion or forming a critical hydrogen bond. The basicity of the amidine nitrogen can also be modulated by substituents, which in turn affects its ability to form salt bridges or hydrogen bonds with the target protein.

Rational Design Principles for Modulating Molecular Interaction Specificity

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the biological target's structure and the ligand's binding mode. For this compound, rational design principles would involve leveraging structural information about its target to introduce modifications that enhance binding affinity and selectivity.

Structure-based drug design (SBDD) is a key approach where a high-resolution structure of the target protein is used to guide the design of inhibitors. If the N-hydroxyamidine moiety chelates a metal ion in the active site, as is common for this functional group, rational design would focus on optimizing the geometry of this interaction. Furthermore, understanding the sub-pockets of the binding site would allow for the design of substituents on the aromatic ring that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking, with specific amino acid residues. For instance, the discovery of novel hydroxyamidine derivatives as potent and selective IDO1 inhibitors was achieved through structure-based drug design. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for this compound and its analogs would involve several steps. First, a dataset of compounds with their corresponding biological activities would be compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

For example, a QSAR study on a series of substituted benzamides identified topological descriptors and molecular connectivity indices as being important for their antimicrobial activity. nih.gov The predictive ability of such models is assessed through internal and external validation techniques. A robust QSAR model can be a powerful tool for the in silico screening of virtual libraries of this compound analogs to identify promising candidates for synthesis and biological testing.

The following is an example of a 2D-QSAR equation that could be developed for a series of benzamidine derivatives:

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * TPSA + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient.

MW is the molecular weight.

TPSA is the topological polar surface area.

This equation is for illustrative purposes and does not represent a real QSAR model for this compound.

Bioisosteric Replacements and their Effect on Research Activity

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com

For this compound, several bioisosteric replacements could be considered. The methylsulfanyl (-SCH₃) group could be replaced with other groups of similar size and electronics. For example, a sulfone moiety can be replaced by an alkylated sulfoximine, which can mimic the hydrogen bond accepting features. acs.org The thiophene ring is often considered a bioisostere of a phenyl ring and has been successfully used to replace donor-substituted benzene rings in drug candidates. nih.gov

The following table presents potential bioisosteric replacements for the 4-methylsulfanyl group and their predicted impact on the compound's properties, based on general principles of bioisosterism.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| -S-CH₃ | -O-CH₃ | Increased polarity, potential for hydrogen bonding |

| -S-CH₃ | -CH₂-CH₃ | Increased lipophilicity, altered steric profile |

| -S-CH₃ | -Cl | Similar size, altered electronic properties |

| -S-CH₃ | Thiophene ring | Maintained aromaticity, altered electronics and solubility |

This table is illustrative and based on general principles of bioisosterism.

The success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. Therefore, any proposed bioisosteric modification would need to be synthesized and biologically evaluated to confirm its effect on research activity.

Advanced Research Techniques and Methodologies Applied to N Hydroxybenzamidines

Chemical Proteomics and Activity-Based Protein Profiling for Target Discovery

Chemical proteomics and activity-based protein profiling (ABPP) are powerful technologies for identifying the protein targets of small molecules directly in complex biological systems. nih.govresearchgate.net ABPP utilizes chemical probes that mimic the parent molecule but are modified with a reporter tag (like biotin or a fluorescent dye) and a reactive group to covalently link to the active site of target enzymes. nih.gov

For a compound like n-Hydroxy-4-methylsulfanyl-benzamidine, an activity-based probe could be designed to map its interactions across the proteome. The general workflow for such a study would involve:

Probe Synthesis: A derivative of this compound would be synthesized incorporating a reactive functional group (a "warhead") that can form a covalent bond with nearby amino acid residues in a protein's binding pocket. A reporter tag, often added via click chemistry, allows for the subsequent detection and enrichment of probe-labeled proteins.

Labeling in a Biological System: The probe is incubated with cells, cell lysates, or even in vivo models to allow it to bind to its protein targets.

Target Identification: The reporter tag is used to isolate the probe-protein complexes. These proteins are then identified using mass spectrometry-based proteomics.

This approach not only identifies the direct binding partners of the compound but can also provide information about the functional state of these proteins.

High-Throughput Screening (HTS) in the Discovery of Novel Chemical Probes

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical probe development, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govdrugtargetreview.com While HTS is often used to identify initial "hits" like this compound from large compound libraries, it is also instrumental in the subsequent stages of probe development.

Once an initial hit is identified, HTS can be employed in a variety of ways:

Structure-Activity Relationship (SAR) Studies: Libraries of analogs of this compound can be screened to understand which structural features are critical for its activity.

Target Deconvolution: If the target of the compound is unknown, HTS can be used to screen it against panels of known enzymes or receptors to identify potential targets.

Assay Development: HTS is crucial for developing and optimizing the biochemical or cell-based assays used to measure the activity of the compound and its analogs.

The data generated from HTS campaigns are essential for refining the properties of a chemical probe, improving its potency, selectivity, and suitability for further research.

Rational Design and Synthesis of Photoaffinity Probes and Bioconjugates

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule. This method involves the use of a photoaffinity probe, which is a version of the compound of interest that has been modified to include a photoreactive group. nih.govmdpi.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners of the probe. nih.gov

For this compound, a photoaffinity probe would be designed by incorporating a photoreactive moiety, such as a diazirine or a benzophenone, into its structure. nih.govuniversiteitleiden.nl The design must be carefully considered to ensure that the modification does not significantly alter the binding properties of the parent compound. These probes can be used to:

Identify direct binding targets in their native cellular environment.

Map the binding site of the compound on its target protein.

Study the dynamics of ligand-protein interactions.

Bioconjugation, the process of linking molecules to biomolecules, is also a key technology in this area. Once a photoaffinity probe has been crosslinked to its target, a reporter tag (e.g., biotin) can be attached via a bioorthogonal reaction (like click chemistry) to facilitate the isolation and identification of the target protein. mdpi.com

Strategies for Enhancing Research Probe Delivery and Systemic Availability in Non-Human Models (e.g., prodrug concepts to improve bioavailability for research)

A significant challenge in the use of chemical probes in vivo is achieving adequate delivery to the target tissue and maintaining sufficient concentrations for biological effects. Poor bioavailability can limit the utility of a research probe in animal models. mdpi.com One common strategy to overcome this is the use of a prodrug approach. nih.govnih.gov

A prodrug is an inactive or less active derivative of a parent compound that is converted into the active form in the body, typically through enzymatic or chemical cleavage. nih.gov For a compound like this compound, a prodrug could be created by modifying the N-hydroxy group or other functional groups to improve properties such as:

Solubility: Enhancing aqueous solubility for easier formulation and administration. nih.gov

Membrane Permeability: Increasing lipophilicity to improve absorption across biological membranes. ump.edu.pl

Metabolic Stability: Protecting the compound from premature metabolism, thereby prolonging its circulation time.

Future Directions and Emerging Areas in N Hydroxy 4 Methylsulfanyl Benzamidine Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of N-hydroxy-4-methylsulfanyl-benzamidine and its analogs will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. While classical approaches to benzamidine (B55565) synthesis exist, emerging technologies can offer significant improvements.

Future research in this area could explore:

Continuous Flow Synthesis: This technique offers advantages in terms of safety, scalability, and product consistency. A continuous flow process for the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Catalytic Methods: The development of novel catalysts could enable more direct and atom-economical synthetic routes. For instance, copper-catalyzed methods have shown promise in the synthesis of amidines and could be adapted for N-hydroxyamidine derivatives.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and sustainable alternative to traditional chemical methods.

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds and could be applied to the synthesis of this compound derivatives.

A comparative analysis of potential future synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Optimization of reactor design and reaction conditions |

| Novel Catalysis | Higher efficiency, atom economy, and novel transformations | Development of selective and robust catalysts (e.g., copper-based) |

| Biocatalysis | High selectivity, mild reaction conditions, and sustainability | Identification and engineering of suitable enzymes |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields | Optimization of microwave parameters and solvent systems |

This table presents a hypothetical comparison of emerging synthetic methodologies and their potential application to the synthesis of this compound, highlighting areas for future research.

Development of Advanced Computational Models for Predictive Research Design

Computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery and development. For this compound, advanced computational models can accelerate the design of new derivatives with improved properties.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This can help in predicting the activity of novel compounds before their synthesis.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogs to their biological targets. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity can guide the design of new compounds with diverse scaffolds but similar biological effects.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Table 2 outlines a hypothetical QSAR model for predicting the activity of this compound derivatives.

| Descriptor | Coefficient | Significance (p-value) | Interpretation |

| LogP | 0.45 | < 0.05 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.12 | < 0.05 | Lower molecular weight is favored for better activity. |

| Hydrogen Bond Donors | 0.23 | > 0.05 | Not a significant contributor to the model. |

| Topological Polar Surface Area | -0.31 | < 0.05 | Lower polar surface area is associated with higher activity. |

This table represents a hypothetical Quantitative Structure-Activity Relationship (QSAR) model. The descriptors and coefficients are for illustrative purposes to show how computational models can guide the design of new this compound derivatives.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

While the hydroxyamidine moiety is a known pharmacophore, the full spectrum of biological targets for this compound remains to be elucidated. Future research should aim to identify novel targets and unravel the intricate mechanistic pathways through which this compound exerts its effects.

Potential avenues for investigation include:

Target Deconvolution Studies: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of this compound within the cell.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify novel cellular effects of the compound, which can then be used to infer its mechanism of action and potential targets.

Exploration of Serine Protease Inhibition: The amidine group is a known inhibitor of serine proteases, and further studies could explore the inhibitory potential of this compound against a broad panel of these enzymes.

Investigation of Anti-inflammatory and Anticancer Activities: The methylsulfanyl group is present in various compounds with demonstrated anti-inflammatory and cytotoxic effects. Future studies could explore these potential activities for this compound.

Table 3 lists potential, yet undiscovered, biological targets for this compound based on the activities of related compounds.

| Potential Target Class | Rationale | Proposed Investigational Approach |

| Serine Proteases | The amidine functional group is a well-established pharmacophore for serine protease inhibition. | Broad-panel enzymatic assays followed by kinetic studies. |

| Indoleamine 2,3-dioxygenase (IDO1) | Hydroxyamidine derivatives have been identified as potent IDO1 inhibitors. | Enzymatic and cellular assays to determine inhibitory activity. |

| Sphingosine Kinases (SphK) | Amidine-based compounds have shown inhibitory activity against SphK. | In vitro kinase assays and cellular proliferation studies. |

| Nitric Oxide Synthase (NOS) | Certain amidine-containing molecules are known inhibitors of NOS isoforms. | Measurement of nitric oxide production in relevant cell lines. |

This table outlines hypothetical biological targets for this compound, with the rationale for their investigation based on existing literature for similar compounds.

Expanding the Applicability of this compound as a Molecular Probe in Diverse Biological Systems (non-human)

The structural features of this compound make it a potential scaffold for the development of molecular probes to study biological processes in various non-human systems.

Future research could focus on:

Development of Fluorescent Probes: By conjugating a fluorophore to the this compound core, it may be possible to create probes for imaging specific biological targets or cellular environments. The sulfur atom could also be exploited for the development of novel fluorescent quantum dots.

Affinity-Based Probes: Immobilizing this compound on a solid support could create an affinity matrix for capturing and identifying its binding partners from complex biological samples.

Probes for Studying Enzyme Activity: Derivatives of this compound could be designed as activity-based probes to covalently label and identify active enzymes in a biological system.

Probes for Investigating Redox Biology: The methylsulfanyl group could potentially participate in redox reactions, making derivatives of this compound interesting candidates for probes to study oxidative stress and other redox-related processes.

Table 4 presents hypothetical photophysical properties of a fluorescent probe derived from this compound.

| Property | Value | Significance |

| Excitation Wavelength (λex) | 488 nm | Compatible with common laser lines for fluorescence microscopy. |

| Emission Wavelength (λem) | 520 nm | Emission in the green region of the visible spectrum. |

| Quantum Yield (Φ) | 0.65 | Indicates high fluorescence efficiency. |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | Demonstrates strong light absorption. |

This table illustrates the potential photophysical properties of a hypothetical fluorescent probe based on the this compound scaffold, which would be desirable for bioimaging applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach, integrating data from multiple "omics" platforms.

This integrated approach could involve:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment with the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To profile changes in the cellular metabolome and identify metabolic pathways affected by the compound.

Genomics: To identify genetic factors that may influence the response to the compound.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify biomarkers of response, and uncover novel therapeutic applications.

Table 5 outlines a hypothetical multi-omics experimental design to investigate the effects of this compound.

| Omics Platform | Experimental System | Key Data to be Generated | Potential Insights |

| Transcriptomics | Yeast (Saccharomyces cerevisiae) | Differential gene expression profiles | Identification of affected signaling and metabolic pathways. |

| Proteomics | Zebrafish (Danio rerio) embryos | Changes in protein abundance and phosphorylation | Elucidation of protein-level regulatory networks. |

| Metabolomics | Plant cell culture (Arabidopsis thaliana) | Alterations in metabolite levels | Understanding the impact on cellular metabolism. |

| Genomics | Roundworm (Caenorhabditis elegans) | Identification of genetic variants associated with sensitivity | Discovery of genetic determinants of compound response. |

This table provides a hypothetical framework for a multi-omics study on this compound in various non-human biological systems, outlining the potential insights to be gained from each platform.

Q & A

Q. What synthetic methodologies are recommended for preparing n-Hydroxy-4-methylsulfanyl-benzamidine?

A common approach involves condensation reactions between hydroxylamine derivatives and sulfanyl-substituted benzoyl precursors. For example, analogous sulfonamide syntheses use glacial acetic acid as a solvent under reflux conditions, with intermediates isolated via precipitation . Optimization of reaction time (1–11 hours) and stoichiometry is critical to maximize yield and purity.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for verifying molecular structure and functional groups. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 provides atomic-level resolution . High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity, especially for intermediates prone to oxidation or hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture and light, as sulfanyl and hydroxy groups may react under ambient conditions. Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to potential skin/eye irritation risks .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Contradictions in electron density maps or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned structures, and validate results against Hirshfeld surface analysis or residual density plots . Cross-validation with spectroscopic data (e.g., IR for functional groups) ensures consistency between experimental and crystallographic findings .

Q. What computational strategies align with experimental data for electronic property analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict molecular orbitals, electrostatic potentials, and hydrogen-bonding interactions. Compare computed vibrational spectra (IR/Raman) with experimental data to validate theoretical models. Lattice energy calculations further refine packing arrangements observed in SCXRD .

Q. How do sulfanyl and hydroxy substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methylsulfanyl group enhances aromatic electrophilic substitution, while the hydroxy group may act as a directing or protecting moiety. Methodologically, employ controlled pH conditions (e.g., buffered solutions) to stabilize the hydroxy group during reactions. Monitor intermediates via LC-MS to track regioselectivity and byproduct formation .

Q. What are best practices for validating inhibitory activity in enzymatic assays?

Use dose-response curves (IC₅₀ determination) with positive controls (e.g., known MMP inhibitors) to benchmark activity. For time-dependent inhibition, pre-incubate the compound with the enzyme to assess covalent binding. Confirm specificity via counter-screening against related enzymes (e.g., MMP-9 vs. MMP-2) .

Methodological Notes

- Crystallography Workflow : Combine OLEX2 for structure solution and SHELXL for refinement, leveraging HKLF5 format for twinned data integration .

- Safety Protocols : Adopt GHS-compliant hazard mitigation (e.g., P261/P271 for ventilation and respiratory protection) during synthesis .

- Data Reproducibility : Archive raw diffraction data (CCDC deposition) and computational input files (e.g., Gaussian .com files) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.